1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Introduction of the sulfonyl chloride group: This step involves the reaction of the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different pyrazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonothioate derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in desired biological effects. The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonate ester: Contains a sulfonate ester group.
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonothioate: Contains a sulfonothioate group.
Uniqueness
1-methyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis
Properties
CAS No. |
1248623-50-8 |
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Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
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